molecular formula C25H30N2O3 B5073812 5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-(2-phenylethyl)-2-piperidinone

5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-(2-phenylethyl)-2-piperidinone

Cat. No.: B5073812
M. Wt: 406.5 g/mol
InChI Key: MDRRELOWNBIWNU-UHFFFAOYSA-N
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Description

The compound “5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-(2-phenylethyl)-2-piperidinone” is a fentanyl analog . Fentanyl analogs are synthetic opioids that have been developed for legitimate medical use, but some have also been sold as designer drugs . They have high potential for producing addiction and severe adverse effects including coma and death .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidinyl group, a phenyl group, and a carbonyl group . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The metabolic pathways of new fentanyl analogs can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Mechanism of Action

The mechanism of action of fentanyl analogs typically involves binding to opioid receptors in the brain, which are involved in the perception of pain .

Safety and Hazards

Fentanyl analogs, including this compound, have high potential for producing addiction and severe adverse effects including coma and death . They should be handled with extreme caution.

Future Directions

The future directions for research on this compound could include further investigation into its metabolic pathways, its potential uses in medicine, and its abuse potential. It’s also important to develop methods for its detection in biological samples, given its potential for abuse and the severe health risks it poses .

Properties

IUPAC Name

5-(4-hydroxy-4-phenylpiperidine-1-carbonyl)-1-(2-phenylethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c28-23-12-11-21(19-27(23)16-13-20-7-3-1-4-8-20)24(29)26-17-14-25(30,15-18-26)22-9-5-2-6-10-22/h1-10,21,30H,11-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRRELOWNBIWNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1C(=O)N2CCC(CC2)(C3=CC=CC=C3)O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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